molecular formula C11H15Cl2NO B12001444 N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride CAS No. 5388-82-9

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride

Cat. No.: B12001444
CAS No.: 5388-82-9
M. Wt: 248.15 g/mol
InChI Key: IYBNXXLIJPVZSQ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is known for its unique structure, which includes a cyclopropane ring and a chlorophenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required quality standards for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine, such as oxides, reduced amines, and substituted phenoxy compounds.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride include:

  • N-[2-(4-methylphenoxy)ethyl]cyclopropanamine;hydrochloride
  • N-[2-(2-bromophenoxy)ethyl]cyclopropanamine;hydrochloride
  • N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine;hydrochloride

Uniqueness

This compound is unique due to its specific combination of a cyclopropane ring and a chlorophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

5388-82-9

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H

InChI Key

IYBNXXLIJPVZSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2Cl.Cl

Related CAS

5388-85-2 (Parent)

Origin of Product

United States

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